molecular formula C23H14O12 B161421 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester CAS No. 1732-97-4

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester

Cat. No. B161421
CAS RN: 1732-97-4
M. Wt: 482.3 g/mol
InChI Key: OQOUNJQHPJEYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester, also known as IBX, is a versatile and highly efficient oxidant used in various chemical transformations. It was first reported in 1994 by Corey and co-workers and has since become a popular reagent in organic synthesis due to its mild reaction conditions, high selectivity, and low toxicity.

Mechanism Of Action

The mechanism of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester involves a single-electron transfer (SET) process, in which 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester acts as an electron acceptor and forms an intermediate radical cation. The intermediate then undergoes further oxidation to form the desired product.

Biochemical And Physiological Effects

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester is not typically used in biochemical or physiological research, as it is primarily used as a reagent in organic synthesis.

Advantages And Limitations For Lab Experiments

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester is a highly efficient and selective oxidant, making it a useful tool in organic synthesis. It is also relatively easy to handle and has low toxicity. However, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester is hygroscopic and can decompose under certain conditions, which can limit its shelf life and effectiveness.

Future Directions

1. Development of new 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester derivatives with improved stability and reactivity.
2. Investigation of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in asymmetric synthesis.
3. Application of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in the synthesis of complex natural products.
4. Study of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in combination with other reagents for novel transformations.
5. Investigation of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in green chemistry and sustainable synthesis.

Synthesis Methods

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester can be synthesized from commercially available starting materials such as isophthalic acid, potassium permanganate, and acetic anhydride. The synthesis involves a one-pot reaction in which isophthalic acid is oxidized with potassium permanganate to form 5-isobenzofurancarboxylic acid, which is then acetylated with acetic anhydride to yield 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester.

Scientific Research Applications

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester has been widely used in organic synthesis for various transformations such as oxidation of alcohols, aldehydes, and ketones, as well as oxidative cleavage of olefins and sulfides. It has also been used in the synthesis of natural products and pharmaceuticals.

properties

CAS RN

1732-97-4

Product Name

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester

Molecular Formula

C23H14O12

Molecular Weight

482.3 g/mol

IUPAC Name

[2-acetyloxy-3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxypropyl] 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C23H14O12/c1-10(24)33-13(8-31-18(25)11-2-4-14-16(6-11)22(29)34-20(14)27)9-32-19(26)12-3-5-15-17(7-12)23(30)35-21(15)28/h2-7,13H,8-9H2,1H3

InChI Key

OQOUNJQHPJEYQP-UHFFFAOYSA-N

SMILES

CC(=O)OC(COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)COC(=O)C3=CC4=C(C=C3)C(=O)OC4=O

Canonical SMILES

CC(=O)OC(COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)COC(=O)C3=CC4=C(C=C3)C(=O)OC4=O

Other CAS RN

1732-97-4

Origin of Product

United States

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